molecular formula C8H18N2O4PtS B1619557 Spiroplatin CAS No. 74790-08-2

Spiroplatin

Cat. No.: B1619557
CAS No.: 74790-08-2
M. Wt: 433.39 g/mol
InChI Key: XASGSSXPZXRXFL-UHFFFAOYSA-L
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Description

Spiroplatin, also known as Aqua-{1,1-bis(aminomethyl)cyclohexane}sulfatoplatinum(II), is a second-generation platinum-based anticancer drug. It is an analog of cisplatin, a well-known chemotherapy agent. This compound induces DNA cross-linking, thereby inhibiting DNA replication and the synthesis of RNA and protein .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiroplatin involves the reaction of platinum(II) sulfate with 1,1-bis(aminomethyl)cyclohexane in an aqueous medium. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Spiroplatin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state platinum complexes, while substitution reactions yield new platinum-ligand complexes .

Scientific Research Applications

Spiroplatin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying platinum-based coordination chemistry and reaction mechanisms.

    Biology: Investigated for its interactions with biological molecules such as DNA and proteins.

    Medicine: Explored as a potential anticancer agent due to its ability to induce DNA cross-linking and inhibit cell proliferation.

    Industry: Utilized in the development of new platinum-based drugs and materials.

Mechanism of Action

Spiroplatin exerts its effects by binding to DNA and forming cross-links between DNA strands. This inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis. The primary molecular targets are the nucleophilic sites on DNA, such as the N7 position of guanine . The pathways involved include the activation of DNA damage response mechanisms and the induction of programmed cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Spiroplatin

This compound is unique due to its spirocyclic structure, which imparts distinct physicochemical properties. This structure enhances its stability and potentially reduces its toxicity compared to other platinum-based drugs. Additionally, the variation in ligands around the platinum center increases its tolerance and efficacy as a pharmaceutical agent .

Properties

CAS No.

74790-08-2

Molecular Formula

C8H18N2O4PtS

Molecular Weight

433.39 g/mol

IUPAC Name

[1-(aminomethyl)cyclohexyl]methanamine;platinum(2+);sulfate

InChI

InChI=1S/C8H18N2.H2O4S.Pt/c9-6-8(7-10)4-2-1-3-5-8;1-5(2,3)4;/h1-7,9-10H2;(H2,1,2,3,4);/q;;+2/p-2

InChI Key

XASGSSXPZXRXFL-UHFFFAOYSA-L

SMILES

C1CCC(CC1)(C[NH-])C[NH-].OS(=O)(=O)O.[Pt+2]

Canonical SMILES

C1CCC(CC1)(CN)CN.[O-]S(=O)(=O)[O-].[Pt+2]

74790-08-2

Origin of Product

United States

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